molecular formula C20H32O4 B043934 Leukotriene B4-d4

Leukotriene B4-d4

Cat. No.: B043934
M. Wt: 340.5 g/mol
InChI Key: VNYSSYRCGWBHLG-PHKHWAPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Leukotriene B4-d4 primarily targets the Leukotriene B4 receptor 1 (BLT1) . BLT1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment . It is expressed exclusively in the immune system .

Mode of Action

This compound interacts with its target, BLT1, to activate leukocytes and prolong their survival . This interaction triggers a hydrogen-bond network of water molecules and key polar residues, which is the key molecular determinant for Leukotriene B4 binding . The displacement of residues M1013.36 and I2717.39 to the center of the receptor, which unlocks the ion lock of the lower part of the pocket, is the key mechanism of receptor activation .

Biochemical Pathways

This compound is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . The release of arachidonic acid stimulates the 5-lipoxygenase (5-LO) pathway, which produces Leukotrienes . This pathway regulates various metabolic and physiological processes involving ischemic/reperfusion (I/R) injury .

Pharmacokinetics

It is known that the compound’s interaction with its receptor, blt1, is crucial for its bioavailability .

Result of Action

The action of this compound results in various molecular and cellular effects. It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation . It also acts as a chemoattractant for neutrophils and macrophages to vascular endothelium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environment’s influence on the epigenome can affect genome function, thereby influencing the action of this compound

Biochemical Analysis

Biochemical Properties

Leukotriene B4-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in vivo from LTA4 by the enzyme LTA4 hydrolase . Its primary function is to recruit neutrophils to areas of tissue damage, though it also helps promote the production of inflammatory cytokines by various immune cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating immune responses . It also triggers contractions in the smooth muscles lining the bronchioles; their overproduction is a major cause of inflammation in asthma and allergic rhinitis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it recruits neutrophils to areas of tissue damage and promotes the production of inflammatory cytokines by various immune cells .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway . It interacts with enzymes such as 5-lipoxygenase and LTA4 hydrolase . It also affects metabolic flux and metabolite levels .

Subcellular Localization

This compound is primarily found in the nucleoplasm and to a lesser extent in a subpopulation of microglia in human Alzheimer´s Disease (AD) hippocampus brain sections . It also acts at a different site, the nuclear envelope, than does cytosolic 5-LO, which acts at cytoplasmic and perinuclear membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leukotriene B4-d4 is synthesized through a multi-step process starting from arachidonic acid. The key steps involve the introduction of deuterium atoms at specific positions in the molecule. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of catalysts, reaction temperature, and pressure. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Leukotriene B4-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are used to study its metabolic pathways and biological effects .

Scientific Research Applications

Leukotriene B4-d4 is widely used in scientific research due to its stable isotopic labeling. Key applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify Leukotriene B4 levels in biological samples.

    Biological Research: Helps in studying the metabolism and biological effects of Leukotriene B4 in various cell types and tissues.

    Medical Research: Used to investigate the role of Leukotriene B4 in inflammatory diseases such as asthma, arthritis, and cardiovascular diseases.

    Pharmaceutical Development: Aids in the development of drugs targeting Leukotriene B4 pathways

Comparison with Similar Compounds

Leukotriene B4-d4 is compared with other leukotrienes such as:

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in research focused on understanding the role of Leukotriene B4 in various physiological and pathological processes .

Biological Activity

Leukotriene B4-d4 (LTB4-d4) is a deuterated analog of leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid. LTB4 plays a crucial role in various biological processes, particularly in inflammation and immune responses. This article delves into the biological activity of LTB4-d4, highlighting its mechanisms, effects on immune cells, and implications in disease contexts.

Overview of Leukotriene B4

Chemical Structure and Synthesis

  • LTB4 is synthesized from arachidonic acid via the action of 5-lipoxygenase (5-LOX). The process begins with the release of arachidonic acid from membrane phospholipids, followed by enzymatic conversion to leukotriene A4 (LTA4), which is then hydrolyzed to LTB4 .
  • LTB4-d4 retains the same chemical structure as LTB4 but incorporates deuterium atoms, which can be useful in pharmacokinetic studies and tracing metabolic pathways.

Biological Activities

1. Chemotactic Properties

  • LTB4 is recognized for its potent chemotactic activity, attracting various immune cells including neutrophils, eosinophils, and monocytes to sites of inflammation. This activity is primarily mediated through the binding of LTB4 to its receptors, BLT1 and BLT2 .
  • The effective concentration range for LTB4 as a chemoattractant spans from 10910^{-9} M to 10410^{-4} M .

2. Immune Response Modulation

  • LTB4 enhances phagocytosis and microbial killing by neutrophils and macrophages. It stimulates the production of pro-inflammatory cytokines such as IL-1, IL-6, and IL-8, contributing to the inflammatory milieu .
  • It also increases the sensitivity of T lymphocytes to IL-2, promoting T cell proliferation and activation, which is crucial during immune responses .

3. Role in Inflammatory Diseases

  • Elevated levels of LTB4 are associated with various inflammatory conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease. In clinical studies, interventions that reduce LTB4 levels have shown therapeutic benefits in these diseases .

Case Studies

  • Asthma Management
    • A study involving patients with asthma demonstrated that treatment with zileuton, a 5-LOX inhibitor that reduces LTB4 synthesis, resulted in decreased airway inflammation and improved lung function .
  • Ulcerative Colitis
    • In a clinical trial with patients suffering from ulcerative colitis, supplementation with omega-3 fatty acids led to a significant reduction in leukotriene B4 levels compared to placebo controls, indicating potential dietary modulation of inflammatory responses .

Data Table: Effects of LTB4 on Immune Cells

Immune Cell TypeEffect of LTB4Mechanism
NeutrophilsIncreased chemotaxisActivation of BLT1 receptor
MacrophagesEnhanced phagocytosisUpregulation of IL-1 and IL-6
EosinophilsRecruitment to inflamed tissuesChemotactic signaling
T CellsIncreased sensitivity to IL-2Upregulation of IL-2 receptor β

Therapeutic Implications

Given its central role in inflammatory processes, targeting LTB4 signaling pathways presents a promising therapeutic strategy. Drugs that inhibit 5-LOX or block BLT receptors are currently being investigated for their potential to alleviate symptoms in various inflammatory diseases.

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-PHKHWAPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O)/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.